molecular formula C17H16O4 B7807078 4-(4-Benzoylphenoxy)butanoic acid

4-(4-Benzoylphenoxy)butanoic acid

Cat. No.: B7807078
M. Wt: 284.31 g/mol
InChI Key: SVHCXCPSJLSTKX-UHFFFAOYSA-N
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Description

4-(4-Benzoylphenoxy)butanoic acid is an organic compound with the molecular formula C₁₇H₁₆O₄ It is characterized by a benzoyl group attached to a phenoxy group, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoylphenoxy)butanoic acid typically involves multiple steps. One common method starts with 4-chlorobutanol as the raw material. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and reduce the use of hazardous solvents. Catalysts such as lithium chloride and manganese chloride are used to enhance reaction efficiency and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylphenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

4-(4-Benzoylphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Benzoylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)butanoic acid
  • 4-(4-Formylphenyl)butanoic acid
  • 4-(4-Hydroxyphenyl)butanoic acid
  • 4-(4-Acetamidophenoxy)butanoic acid
  • 4-(4-Nitrophenoxy)butanoic acid

Uniqueness

4-(4-Benzoylphenoxy)butanoic acid is unique due to its benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

4-(4-benzoylphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-16(19)7-4-12-21-15-10-8-14(9-11-15)17(20)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHCXCPSJLSTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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